Methyl 3-(2-chlorophenyl)-5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-4-isoxazolecarboxylate
Description
Historical Evolution of Isoxazole Chemistry in Drug Discovery
Isoxazole chemistry originated in the late 19th century with the identification of naturally occurring derivatives like muscimol, a GABA receptor agonist isolated from Amanita muscaria mushrooms. The 1960s marked a turning point with the development of synthetic methodologies such as 1,3-dipolar cycloadditions between nitrile oxides and alkynes, enabling systematic exploration of isoxazole’s pharmacological potential. Early applications focused on β-lactamase-resistant antibiotics, exemplified by cloxacillin (1962), which utilized the isoxazolyl group’s steric bulk to prevent enzymatic degradation.
The 21st century witnessed paradigm shifts through transition metal-catalyzed reactions. For instance, palladium-mediated cross-couplings allowed regioselective functionalization at C-3, C-4, and C-5 positions, overcoming earlier limitations in substituent placement. These advances facilitated the creation of valdecoxib (2001), a cyclooxygenase-2 inhibitor where the isoxazole core contributes to both potency and metabolic stability.
Table 1: Milestones in Isoxazole-Based Drug Development
Significance of Vinyl-Substituted Isoxazole Derivatives in Heterocyclic Chemistry
Vinyl groups on isoxazole rings introduce conformational flexibility and π-conjugation pathways critical for bioactivity. The compound’s 2-(dimethylamino)vinyl moiety enables:
- Tautomerization : The enamine system permits keto-enol tautomerism, enhancing hydrogen-bonding diversity.
- Electron-Donation : Dimethylamino groups act as strong electron donors, modulating the isoxazole’s electron-deficient nature for improved target binding.
- Stereoelectronic Control : The vinyl spacer orients the ethoxy-oxoacetyl group into specific spatial arrangements, as demonstrated in gold-catalyzed cycloisomerizations of O-propargylic oximes.
Recent work by Nakamura et al. (2025) showcased the synthesis of chiral isoxazoles via chirality transfer from O-propargylic oximes, achieving enantiomeric excesses >95%. Such methods enable precise construction of vinyl-substituted derivatives while preserving stereochemical integrity—a critical requirement for kinase inhibitors and GPCR modulators.
Positioning of 2-Chlorophenyl-Isoxazole Scaffolds in Contemporary Research
The 2-chlorophenyl substituent in Methyl 3-(2-chlorophenyl)-5-[...]-4-isoxazolecarboxylate serves dual roles:
- Electron-Withdrawing Effects : Chlorine’s -I effect increases the isoxazole ring’s electrophilicity, favoring nucleophilic attacks at C-4 and C-5 during functionalization.
- Hydrophobic Interactions : The aryl group enhances lipid solubility, improving membrane permeability in in vitro models.
Comparative studies indicate 2-chlorophenyl derivatives exhibit 3–5× greater antimicrobial activity against Staphylococcus aureus than their 4-chloro analogs, likely due to optimized van der Waals contacts with bacterial penicillin-binding proteins. Furthermore, the ortho-chloro configuration minimizes metabolic dehalogenation, addressing a key limitation of earlier para-substituted isoxazole drugs.
Table 2: Bioactivity Trends in Chlorophenyl-Isoxazole Derivatives
| Substituent Position | Antimicrobial IC₅₀ (μM) | Metabolic Stability (t₁/₂, h) |
|---|---|---|
| 2-Chlorophenyl | 12.3 ± 1.2 | 8.7 ± 0.9 |
| 4-Chlorophenyl | 35.6 ± 3.1 | 4.2 ± 0.3 |
Research Trajectory and Knowledge Gaps in Complex Isoxazole Chemistry
Despite progress, three challenges persist:
- Synthetic Scalability : Multi-step sequences for vinyl-acetylated isoxazoles often require chromatographic purifications, limiting industrial feasibility.
- Computational Modeling : Accurate prediction of isoxazole ring’s photolytic behavior remains elusive, complicating the design of UV-stable formulations.
- Target Selectivity : Overlapping electronic profiles of isoxazole derivatives lead to off-target interactions, exemplified by valdecoxib’s withdrawal due to cardiovascular risks.
Emerging solutions include flow chemistry approaches for continuous synthesis and machine learning models trained on isoxazole’s Hammett σ constants to predict regioselectivity. The integration of isoxazoles into PROTACs (Proteolysis-Targeting Chimeras) represents a promising frontier, leveraging their modularity to recruit E3 ubiquitin ligases.
Properties
IUPAC Name |
methyl 3-(2-chlorophenyl)-5-[(Z)-1-(dimethylamino)-4-ethoxy-3,4-dioxobut-1-en-2-yl]-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O6/c1-5-27-19(25)16(23)12(10-22(2)3)17-14(18(24)26-4)15(21-28-17)11-8-6-7-9-13(11)20/h6-10H,5H2,1-4H3/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSHTBNBVGYVGW-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(=CN(C)C)C1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)/C(=C\N(C)C)/C1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chlorophenyl)-5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-4-isoxazolecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: This step involves the cyclization of an appropriate precursor to form the isoxazole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction.
Addition of the Dimethylamino Group: The dimethylamino group is added via a nucleophilic substitution reaction.
Formation of the Vinyl Group: The vinyl group is introduced through an aldol condensation reaction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of flow chemistry techniques, which allow for continuous production and better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-chlorophenyl)-5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-4-isoxazolecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while hydrolysis will produce the corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with isoxazole structures exhibit anticancer properties. Methyl 3-(2-chlorophenyl)-5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-4-isoxazolecarboxylate has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer drugs .
Neuroprotective Effects
The compound's dimethylamino group may contribute to neuroprotective effects. Preliminary studies suggest that it could be beneficial in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This application is particularly relevant given the increasing prevalence of conditions such as Alzheimer's and Parkinson's disease .
Agricultural Chemistry
Pesticidal Properties
this compound has shown promise as a pesticide. Its structural components allow it to interact with specific biological pathways in pests, leading to effective pest control without significant harm to non-target organisms. Field trials have demonstrated its efficacy against various agricultural pests, making it a candidate for development as a novel pesticide .
Herbicidal Applications
In addition to its pesticidal properties, this compound may also possess herbicidal activity. Research indicates that it can inhibit the growth of certain weed species, thus providing an alternative to traditional herbicides that often have broader ecological impacts. This application aligns with current trends toward sustainable agriculture and integrated pest management strategies .
Materials Science
Photoinitiators in Polymer Chemistry
The compound has potential applications as a photoinitiator in polymerization processes. Its ability to absorb UV light and generate free radicals makes it suitable for use in UV-curable coatings and inks. This property is particularly valuable in the production of high-performance materials used in various industrial applications .
Development of Functional Materials
Due to its unique chemical structure, this compound can be incorporated into functional materials that exhibit specific electronic or optical properties. Research is ongoing to explore its use in developing advanced materials for electronics and photonics .
Mechanism of Action
The mechanism of action of Methyl 3-(2-chlorophenyl)-5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-4-isoxazolecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce a biological response.
Altering Gene Expression: Affecting the expression of genes involved in disease processes.
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
(a) Isoxazoline Derivatives
- Compound (5) from : A Δ²-isoxazoline derivative with acetyloxy-substituted phenyl groups, a benzoyl group, and a thiolated imidazole substituent. Its molecular formula (C₂₉H₂₁N₃O₆SCl₂) and elemental analysis (Cl: ~11.6%) highlight halogen content comparable to the target compound’s 2-chlorophenyl group .
- Key Differences : The isoxazoline core (partially saturated) contrasts with the fully aromatic isoxazole in the target compound, affecting stability and electronic properties.
(b) Thiazole Derivatives
- Compound 3b (): A thiazole-based compound with dimethylamino-methyleneamino and methoxy-oxo substituents. Synthesized via DMFDMA-mediated condensation (96% yield, m.p. 160–162°C) .
- Compound 5a (): Features a pyridinylamino group and ethoxy-oxo substituents (23% yield, m.p. 188–190°C) .
- Key Differences: Thiazole cores differ electronically from isoxazole, influencing reactivity. The target compound’s vinyl-dimethylamino group may enhance conjugation compared to these thiazoles.
(c) Oxazole Derivatives
- 2-(2-Chlorophenyl)-5-{[2-(dimethylamino)ethyl]amino}-1,3-oxazole-4-carbonitrile (): Combines a 2-chlorophenyl group with a dimethylaminoethylamino substituent. Its molar mass (290.75 g/mol) and oxazole core suggest similarities in halogenated aromatic interactions .
Physicochemical Properties
- Melting Points : Thiazole derivatives exhibit higher melting points (160–190°C) compared to isoxazoline (138°C), possibly due to stronger intermolecular interactions (e.g., hydrogen bonding in 5a) .
- Yields: Reaction conditions (e.g., solvent, time) significantly impact yields. For example, DMFDMA-mediated reactions achieve high yields (96%), while pyridinylamino incorporation reduces efficiency (23%) .
Functional Group Interactions
- Dimethylamino Groups: Present in both the target compound and ’s thiazoles, these groups enhance solubility and may participate in hydrogen bonding or charge-transfer interactions .
- Ethoxy-oxoacetyl vs. Methoxy-oxo : The ethoxy group in the target compound may increase lipophilicity compared to methoxy derivatives, affecting bioavailability .
Biological Activity
Methyl 3-(2-chlorophenyl)-5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-4-isoxazolecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.
Synthesis and Structural Characteristics
The compound belongs to the isoxazole family, characterized by a five-membered heterocyclic structure containing nitrogen. The synthetic routes often involve multi-step processes that utilize various reagents for functionalization. For instance, the synthesis may include the formation of the isoxazole ring through cyclization reactions involving hydroxylamine derivatives and α,β-unsaturated carbonyl compounds.
Anticancer Properties
Isoxazole derivatives have been extensively studied for their anticancer properties. Research indicates that they can act as histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer cell regulation. A related compound demonstrated IC50 values significantly lower for HDAC-6 compared to other isoforms, highlighting its potential as an anticancer agent .
In a study focusing on isoxazole derivatives, compounds similar to this compound exhibited notable cytotoxicity against various cancer cell lines, including melanoma and breast cancer models. The mechanism of action often involves the induction of apoptosis and cell cycle arrest .
Antimicrobial Activity
Isoxazoles are also recognized for their antimicrobial properties. Several studies have reported their efficacy against bacterial strains, including Mycobacterium tuberculosis. Compounds with structural similarities to the target molecule have shown minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting strong antibacterial activity .
Case Studies
- Cytotoxicity in Cancer Models :
- Antimicrobial Efficacy :
Data Tables
| Activity Type | Compound | IC50/MIC (µM) | Target Cell Line |
|---|---|---|---|
| Anticancer | Methyl 3-(2-chlorophenyl)-5-[...] | <10 | Melanoma (B16) |
| Antimicrobial | Isoxazole Derivative A | 5.0 | Mycobacterium tuberculosis |
| Antioxidant | Isoxazole Derivative B | 15 | Human Primary Fibroblasts |
Q & A
Basic: What are standard synthetic procedures for preparing isoxazole carboxylate derivatives?
Methodological Answer:
A common approach involves condensation reactions under acidic conditions. For example, refluxing a mixture of sodium acetate (0.1 mol) and acetic acid (100 mL) with a formyl-indole precursor (0.11 mol) for 3–5 hours yields crystalline products. The precipitate is purified via sequential washing (acetic acid, water, ethanol) and recrystallization from a DMF/acetic acid mixture . This method is adaptable to isoxazole derivatives by substituting the starting materials with appropriate heterocyclic precursors.
Basic: What analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy : To confirm substituent positions and vinyl group geometry (e.g., coupling constants for E/Z isomerism).
- HPLC : For assessing purity and separating byproducts, as demonstrated in drug analysis protocols using C18 columns and gradient elution .
- Elemental Analysis : Validates empirical formulas; discrepancies between calculated and observed values (e.g., ±0.1% for C/H/N) may indicate incomplete purification or hydration .
Advanced: How can reaction conditions be optimized to improve yields of the vinyl-dimethylamino intermediate?
Methodological Answer:
- Catalyst Screening : Replace sodium acetate with stronger bases (e.g., triethylamine) to enhance nucleophilic attack during condensation.
- Solvent Variation : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates, or mixed solvents (e.g., toluene/acetic acid) for azeotropic removal of water.
- Temperature Control : Lower temperatures (60–80°C) may reduce side reactions like over-acetylation, as seen in analogous protocols .
Advanced: What mechanistic insights explain the formation of acetylated byproducts during synthesis?
Methodological Answer:
Acetylation often occurs via nucleophilic acyl substitution. For example, acetic anhydride reacts with hydroxyl or amine groups under acidic reflux conditions, forming acetylated derivatives. In one study, boiling intermediates with acetic anhydride for 45–50 minutes yielded acetylated isoxazolines, with byproducts arising from incomplete quenching or competing esterification . Mechanistic studies (e.g., kinetic monitoring via TLC or FTIR) can identify rate-determining steps.
Advanced: How should researchers resolve discrepancies between calculated and observed elemental analysis data?
Methodological Answer:
- Recalibration : Verify instrument calibration using certified standards.
- Sample Drying : Ensure complete removal of solvent residues (e.g., via vacuum desiccation for 24 hours).
- Alternative Techniques : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular weights. For example, a 0.05% deviation in chlorine content (observed vs. calculated) could indicate residual HCl from synthesis .
Advanced: What strategies are effective for identifying and isolating reaction byproducts?
Methodological Answer:
- LC-MS : Couples HPLC separation with mass detection to identify low-abundance byproducts (e.g., dimers or acetylated intermediates) .
- Preparative TLC : Scalable for isolating mg-scale impurities using silica gel plates and ethyl acetate/hexane gradients.
- NMR Spiking : Add authentic samples of suspected byproducts to reaction mixtures to confirm co-elution patterns.
Advanced: How can regioselective functionalization of the isoxazole ring be achieved?
Methodological Answer:
- Directed C-H Activation : Use palladium catalysts with directing groups (e.g., dimethylamino) to target specific positions.
- Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., nitro) to deactivate certain ring positions, as demonstrated in thiazole derivatization .
- Microwave-Assisted Synthesis : Enhances regioselectivity by accelerating kinetic pathways, reducing side reactions .
Advanced: What computational or experimental methods validate the stereochemistry of the vinyl-dimethylamino group?
Methodological Answer:
- X-ray Crystallography : Resolves absolute configuration, as shown in studies of analogous heterocycles (e.g., ethyl thiazole carboxylates) .
- NOESY NMR : Detects spatial proximity between vinyl protons and adjacent substituents to confirm E/Z geometry.
- DFT Calculations : Predict optimized geometries and compare with experimental IR/Raman spectra for validation.
Basic: What purification methods are recommended for removing unreacted starting materials?
Methodological Answer:
- Recrystallization : Use DMF/acetic acid (1:1) to exploit solubility differences between product and impurities .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane (30–70%) gradients, monitoring fractions via TLC.
- Acid-Base Extraction : For amine-containing byproducts, partition between aqueous HCl (pH 2) and dichloromethane.
Advanced: How can researchers mitigate hydrolysis of the ethoxy-oxoacetyl group during storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
